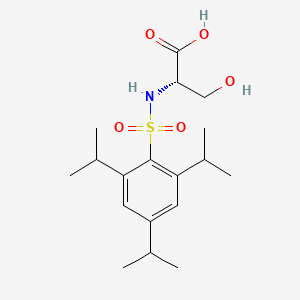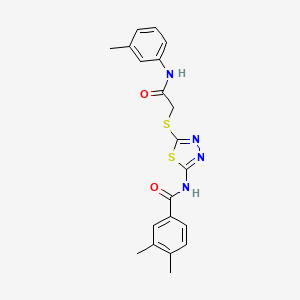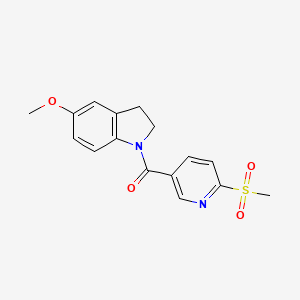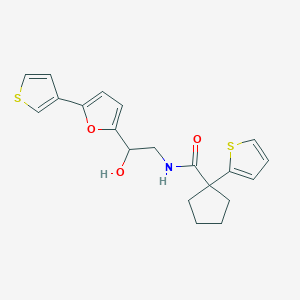![molecular formula C15H10F4N2O3S B2458385 1-(benzo[d]isoxazol-3-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1797349-94-0](/img/structure/B2458385.png)
1-(benzo[d]isoxazol-3-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a benzo[d]isoxazol-3-yl group, a 4-fluoro-3-(trifluoromethyl)phenyl group, and a methanesulfonamide group . The trifluoromethyl group is a functional group with the formula -CF3 .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced into compounds through various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom .Chemical Reactions Analysis
Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
1-(benzo[d]isoxazol-3-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)methanesulfonamide, as part of a broader class of compounds, has been involved in various synthetic and chemical reactivity studies. Phenyliodoniumbis(fluorosulfonyl)methylide and phenyliodoniumbis(trifluoromethylsulfonyl)methylide, related compounds, have been synthesized and shown to yield phenylbis(fluorosulfonyl) methane and other derivatives through photochemical reactions, demonstrating their utility in organic synthesis and the study of electrophile catalyzed reactions between ylides and nucleophilic reagents (Orda, Maletina, & Yagupolskii, 1991). Additionally, the compound has been involved in vicarious nucleophilic substitution (VNS) reactions, highlighting its potential in the exploration of the VNS process on compounds activated with sulfur-based electron-withdrawing groups (Lemek, Groszek, & Cmoch, 2008).
Role in Organic Synthesis
The compound's derivatives have been synthesized and utilized in various organic synthesis reactions, such as Friedel–Crafts-type alkylation, showcasing the methodology for the synthesis of thioesters, benzophenones, and xanthones (Kuhakarn et al., 2011). This demonstrates the compound's utility in facilitating the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science.
Nucleophilic Fluoromethylation
An efficient methodology for nucleophilic fluoromethylation using alpha-fluoro-alpha-(phenylsulfonyl)methane as a versatile reagent has been reported, extending towards the synthesis of alpha-substituted fluoroalkane derivatives through selective reductive desulfonylation conditions. This showcases the compound's relevance in the development of new synthetic routes for the creation of fluorinated organic molecules, which are increasingly important in pharmaceuticals and agrochemicals (Prakash et al., 2009).
Applications in Heterocyclic Compound Synthesis
The compound has been implicated in the synthesis of 3-chloromethyl-1,2-benzisoxazoles via modified Boekelheide rearrangement, highlighting its utility in the efficient and cost-effective synthesis of heterocyclic compounds. These compounds, including 1,2-benzisoxazole-3-methanesulfonamide (Zonisamide), have shown potential as antipsychotic compounds and efficient antiseizure agents, underscoring the compound's importance in medicinal chemistry (Arava et al., 2011).
Mecanismo De Acción
Direcciones Futuras
The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . Its use in medicinal chemistry dates back to 1928, and research became more intense in the mid-1940s . The future may see further applications of this group in the development of new drugs and other compounds.
Propiedades
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4N2O3S/c16-12-6-5-9(7-11(12)15(17,18)19)21-25(22,23)8-13-10-3-1-2-4-14(10)24-20-13/h1-7,21H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCLAXNLLRZGAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-chloro-4-methylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2458308.png)
![2-(sec-butylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2458309.png)
![6-(4-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B2458311.png)



![(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2458321.png)


![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-piperidino-1,3-thiazol-4(5H)-one](/img/structure/B2458324.png)
